2-(Tert-butoxy)pyridine-4-carboxylic acid
Description
2-(Tert-butoxy)pyridine-4-carboxylic acid is a pyridine derivative characterized by a tert-butoxy group (–O–C(CH₃)₃) at the 2-position and a carboxylic acid (–COOH) group at the 4-position. The tert-butoxy substituent imparts steric bulk and lipophilicity, while the carboxylic acid provides acidity and hydrogen-bonding capability. This compound is primarily used in organic synthesis as a building block for pharmaceuticals, agrochemicals, and coordination chemistry. Its structural features make it valuable for modulating solubility, stability, and reactivity in synthetic pathways .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-8-6-7(9(12)13)4-5-11-8/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYLPLBJEKZQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Tert-butoxy)pyridine-4-carboxylic acid is an organic compound with significant implications in biochemical research and pharmaceutical applications. The compound's structure, featuring a pyridine ring substituted with a tert-butoxy group and a carboxylic acid, contributes to its biological activity, particularly in enzyme interactions and potential therapeutic uses.
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
The biological activity of this compound primarily arises from its ability to interact with various enzymes, potentially acting as a substrate or inhibitor. This interaction can modulate enzyme activity, influencing metabolic pathways and biological processes. The compound may also serve as a probe in biochemical assays, aiding in the study of enzyme kinetics and mechanisms.
Biological Activity Data
Case Studies and Research Findings
- Enzyme Interaction Studies : Research indicates that this compound can influence the activity of certain enzymes involved in metabolic pathways. It has been suggested that the compound's structural features allow it to bind effectively to active sites, thereby modulating enzymatic reactions.
- Anticancer Potential : Although direct studies on the anticancer effects of this specific compound are sparse, related pyridine derivatives have shown promise in inhibiting the growth of various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated selective cytotoxicity against melanoma and prostate cancer cells .
- Biochemical Assays : In biochemical assays, the compound has been utilized to study enzyme-catalyzed reactions, showcasing its utility as a research tool in understanding enzyme kinetics and mechanisms .
Comparison with Similar Compounds
The following analysis compares 2-(tert-butoxy)pyridine-4-carboxylic acid with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues with tert-Butoxycarbonyl (Boc) Groups
(a) 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid
- Structure: Boc-protected amino group at position 2, chlorine at position 3.
- Key Differences: The Boc group (–O–C(O)–C(CH₃)₃) is a common amine-protecting group, whereas the tert-butoxy group in the target compound lacks the carbonyl moiety.
- Applications : Likely used in peptide synthesis or as an intermediate for chlorinated pharmaceuticals. The chlorine atom may enhance electrophilic substitution reactivity compared to the carboxylic acid .
(b) 1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- Structure : Bicyclic pyrrolo-pyridine system with a Boc group at position 1 and carboxylic acid at position 4.
- The Boc group here protects a secondary amine, whereas the target compound’s tert-butoxy group is an ether.
- Applications : The bicyclic structure may improve binding affinity in medicinal chemistry contexts, such as kinase inhibitors .
Pyridine-4-carboxylic Acid Derivatives with Bulky Substituents
(a) 2-[2-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid
- Structure: Phenoxy group with an isopropyl substituent at position 2, carboxylic acid at position 4.
- Key Differences: The phenoxy group introduces aromaticity and electron-withdrawing effects, contrasting with the electron-donating tert-butoxy group. The isopropyl group adds steric bulk but lacks the tert-butyl group’s extreme hindrance.
- Physicochemical Impact : Lower solubility in polar solvents compared to the target compound due to increased hydrophobicity .
(b) 2-[(2,5-Dichlorophenyl)sulfanyl]pyridine-4-carboxylic acid
- Structure : Sulfanyl (–S–) linkage to a dichlorophenyl group at position 2, carboxylic acid at position 4.
Physicochemical and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | Notable Applications |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₃NO₃ | 195.22 | –O–C(CH₃)₃ (2), –COOH (4) | Moderate in polar solvents | Pharmaceutical intermediates |
| 2-(tert-Butoxycarbonylamino)-4-chloronicotinic acid | C₁₁H₁₃ClN₂O₄ | 272.69 | –NH–Boc (2), –Cl (4) | Low in water | Peptide synthesis |
| 2-[2-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid | C₁₅H₁₅NO₃ | 257.28 | –O–Ph–CH(CH₃)₂ (2), –COOH (4) | Low in polar solvents | Agrochemicals |
| 1-[(tert-Butoxy)carbonyl]-pyrrolo-pyridine-4-carboxylic acid | C₁₃H₁₆N₂O₄ | 264.28 | Boc (1), –COOH (4) | Moderate in DMSO | Kinase inhibitors |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
